2-amino-N,5-dimethylbenzamide
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Overview
Description
2-amino-N,5-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,5-dimethylbenzamide typically involves multiple steps. One common method includes the following steps :
Oxidation: Benzoic acid is generated through oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.
Substitution: Chlorine gas is used to substitute hydrogen atoms, forming 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is used to substitute the chlorine atoms with methyl groups, resulting in 3-methyl-5-chlorobenzoic acid.
Nitro Substitution: The nitro group is introduced using nitric acid under the catalytic action of concentrated sulfuric acid, forming 2-nitro-3-methyl-5-chlorobenzoic acid.
Catalytic Hydrogenation: The nitro group is reduced to an amino group.
Final Reaction: The intermediate reacts with methylamine to produce 2-amino-5-chloro-N,3-dimethylbenzamide.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. For instance, the use of magnesium chloride as a chlorine source and trifluoroacetyl iodobenzene as a catalyst can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of benzoic acid derivatives.
Reduction: Catalytic hydrogenation to reduce nitro groups to amino groups.
Substitution: Halogenation and methylation reactions.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide, cobalt acetylacetonate.
Reduction: Hydrogen gas, catalytic metals like palladium or platinum.
Substitution: Chlorine gas, Grignard reagents, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions include various substituted benzoic acids and benzamides, such as 3-methyl-5-chlorobenzoic acid and 2-nitro-3-methyl-5-chlorobenzoic acid .
Scientific Research Applications
2-amino-N,5-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of insecticides, such as chlorantraniliprole and cyantraniliprole.
Mechanism of Action
The mechanism of action of 2-amino-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate for insecticides, it acts on the ryanodine receptor, disrupting calcium ion regulation in insect muscle cells, leading to paralysis and death .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chloro-N,3-dimethylbenzamide
- 2-amino-5-cyano-N,3-dimethylbenzamide
- 2-amino-5-bromo-N,3-dimethylbenzamide
Uniqueness
2-amino-N,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various insecticides highlights its importance in industrial applications .
Biological Activity
2-Amino-N,5-dimethylbenzamide is an organic compound that has garnered attention for its diverse biological activities. This compound is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups on the benzene ring. Its potential applications range from pharmaceuticals to agrochemicals, making it a subject of interest in various research fields.
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.20 g/mol
- Structure : The compound features an amide functional group (-C(=O)N-) attached to a dimethyl-substituted aromatic ring.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways and cell death.
- Heat Shock Protein Interaction : Similar compounds have been shown to interact with heat shock proteins (HSPs), particularly HSP90, leading to the destabilization of client proteins and subsequent cellular effects such as apoptosis or necrosis.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against bacterial strains, suggesting a potential role in developing antibacterial agents.
Anticonvulsant Activity
Some derivatives related to this compound have been evaluated for anticonvulsant activity. In animal models, these compounds demonstrated the ability to reduce seizure frequency and severity, indicating their potential therapeutic use in epilepsy management.
Toxicological Studies
Research on the toxicity of this compound reveals concerns regarding its safety profile. Case studies involving occupational exposure have reported severe liver injuries linked to this compound. The mechanism appears to involve mitochondrial dysfunction and oxidative stress leading to hepatocyte damage.
Occupational Exposure Case Study
A notable case study analyzed four patients exposed to this compound during industrial production. The study highlighted several clinical characteristics:
- Symptoms : Patients exhibited a latency period followed by rash, fever, and signs of organ damage.
- Organ Damage : Predominantly liver injury was observed, along with involvement of kidneys and myocardium.
- Treatment Outcomes : Three patients recovered with supportive care, while one required liver transplantation due to acute liver failure .
Research Findings
Properties
IUPAC Name |
2-amino-N,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUQBZQYSXPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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